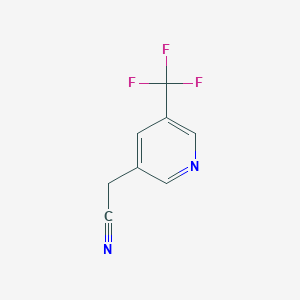

3-(Trifluoromethyl)pyridine-5-acetonitrile

Description

Chemical Formula and Nomenclature

3-(Trifluoromethyl)pyridine-5-acetonitrile possesses the molecular formula C8H5F3N2 with a molecular weight of 186.13 grams per mole. The compound is identified by the Chemical Abstracts Service number 1000565-50-3 and is catalogued in the PubChem database under the Compound Identification Number 53403664. The systematic naming reflects the presence of a trifluoromethyl substituent at the 3-position of the pyridine ring and an acetonitrile group attached at the 5-position through a methylene bridge.

Alternative nomenclature for this compound includes 2-[5-(trifluoromethyl)pyridin-3-yl]acetonitrile and 2-(5-(trifluoromethyl)pyridin-3-yl)acetonitrile, which emphasize the acetonitrile moiety as the primary functional group with the trifluoromethylpyridine serving as a substituent. These naming conventions highlight the dual nature of the molecule, combining the aromatic heterocyclic pyridine system with both strongly electron-withdrawing groups that significantly influence its chemical behavior and physical properties.

Three-Dimensional Molecular Architecture

The molecular architecture of this compound features a planar pyridine ring system with two significant substituents that create distinct electronic and steric effects. The trifluoromethyl group at the 3-position introduces substantial electronegativity and steric bulk, while the acetonitrile group at the 5-position provides additional electron-withdrawing character through the cyano functionality. This arrangement creates a highly polarized molecule with regions of electron density depletion around the pyridine ring.

The compound exhibits conformational flexibility primarily around the methylene bridge connecting the pyridine ring to the nitrile group. PubChem structural data indicates multiple conformational states are possible, with the database containing information for four different conformers of the molecule. This conformational diversity arises from rotation around the single bond connecting the pyridine ring to the acetonitrile side chain, allowing the molecule to adopt different spatial arrangements depending on environmental conditions and intermolecular interactions.

Structure

2D Structure

Properties

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(1-2-12)4-13-5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFIMIUJZHVVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps :

- Starting Material : 5-Chloro-3-(trifluoromethyl)pyridine.

- Reagents : Acetonitrile (solvent and reactant), sodium methoxide (base), mixed catalyst (organic palladium + nano TiO₂).

- Conditions :

- Temperature: 110–130°C

- Pressure: 2.5–3.0 MPa

- Protective Gas: Argon/Nitrogen

- Duration: 10–16 hours

Procedure :

- Mix 5-chloro-3-(trifluoromethyl)pyridine, acetonitrile, sodium methoxide, and catalyst.

- React under pressurized inert gas.

- Cool, filter solids, concentrate, and extract with ethyl acetate.

- Purify via recrystallization or chromatography.

Performance :

- Yield : Up to 99.2% (adapted from).

- Catalyst Composition : Tetrakis(triphenylphosphine)palladium and nano TiO₂ (1:20–25 mass ratio).

Cyanation via Nucleophilic Substitution

A chloro group at position 5 is replaced by a cyanomethyl group using sodium cyanide.

Key Steps :

- Starting Material : 5-Chloro-3-(trifluoromethyl)pyridine.

- Reagents : Sodium cyanide (NaCN), phase-transfer catalyst (e.g., quaternary ammonium salts).

- Conditions :

- Solvent: Water/tetrachloroethylene

- Temperature: 40–120°C

Procedure :

- Dissolve starting material in tetrachloroethylene.

- Add NaCN and phase-transfer catalyst.

- React under vigorous stirring.

- Separate organic phase, distill, and purify.

Performance :

- Yield : ~90% (analogous to).

Multi-Step Synthesis from Pyridine Derivatives

Building the pyridine ring with pre-installed substituents.

Key Steps :

- Nitration/Trifluoromethylation : Introduce CF₃ via Ullmann coupling or direct fluorination.

- Cyanoethylation : Use Michael addition with acrylonitrile or cyanoethyl Grignard reagents.

Challenges :

- Requires precise control of regioselectivity for trifluoromethyl and acetonitrile groups.

Comparison of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Palladium-Catalyzed | High yield, one-step reaction | Requires specialized catalyst and pressure | 97–99% |

| Nucleophilic Substitution | Simple reagents, scalable | Lower regioselectivity | ~90% |

| Multi-Step Synthesis | Flexible substituent positioning | Complex, time-consuming | Variable |

Key Research Findings

- Catalyst Efficiency : Nano TiO₂ enhances palladium catalyst stability, enabling recyclability.

- Solvent Role : Acetonitrile acts as both reactant and solvent, reducing waste.

- Regioselectivity : Electron-withdrawing CF₃ group directs substitution to position 5.

Industrial Considerations

- Scale-Up : Continuous flow reactors improve efficiency for high-pressure reactions.

- Cost Drivers : Catalyst recovery and acetonitrile recycling critical for economics.

Chemical Reactions Analysis

3-(Trifluoromethyl)pyridine-5-acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted products.

Scientific Research Applications

3-(Trifluoromethyl)pyridine-5-acetonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules for research purposes.

Medicine: It is a crucial component in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Industry: The compound is employed in the production of agrochemicals, such as pesticides and herbicides

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-5-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group is strongly electron-withdrawing, which influences the compound’s reactivity and binding affinity to various biological targets. This electron-withdrawing property enhances the compound’s stability and bioavailability, making it effective in its applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Trifluoromethyl)pyridine-5-acetonitrile with key analogs based on substituent positions, molecular formulas, and physicochemical properties:

Key Observations :

- Substituent Position Effects : The trifluoromethyl group at the 3-position (target compound) vs. 2-position (analog in ) alters electronic distribution, affecting dipole moments and reactivity.

- Chlorine vs. Acetonitrile: The chloro analog in exhibits higher molecular weight (220.58 vs.

- Biological Activity: Flutianil , though structurally distinct, demonstrates how trifluoromethyl and cyano groups contribute to fungicidal activity, suggesting similar motifs in the target compound may have agrochemical relevance.

Biological Activity

3-(Trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1000565-50-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₈H₆F₃N

- Molecular Weight : 185.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes effectively.

Key Mechanisms:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit viral replication in vitro, suggesting potential therapeutic applications against viral infections.

Anti-inflammatory Effects

Studies have demonstrated that this compound may possess anti-inflammatory properties. It has been observed to reduce levels of pro-inflammatory cytokines in animal models, indicating its role in modulating inflammatory responses.

Data Table: Biological Activities Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication; effective against coronaviruses | |

| Enzymatic Inhibition | Inhibits key enzymes involved in viral life cycles | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Case Studies and Research Findings

-

Antiviral Efficacy :

- A study demonstrated that this compound effectively inhibits the replication of viruses utilizing serine proteases for their life cycle. This suggests its potential use as a therapeutic agent in treating viral infections.

-

Enzymatic Inhibition :

- Research findings indicate that the compound inhibits serine proteases, which are crucial for the maturation and replication of certain viruses. This inhibition can disrupt the viral life cycle, leading to reduced viral loads in infected cells.

-

Inflammation Modulation :

- In animal models, administration of this compound resulted in decreased levels of inflammatory cytokines, supporting its role in mitigating inflammation and suggesting potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(trifluoromethyl)pyridine-5-acetonitrile, and what key reagents/conditions are required?

- Answer : The compound is typically synthesized via multi-step reactions starting from substituted pyridine precursors. Common methods include:

- Nitration/Functionalization : Nitration of 3-(trifluoromethyl)pyridine derivatives using sulfuric acid and nitric acid under controlled temperatures (40–60°C) to introduce nitro groups, followed by cyanation .

- Substitution Reactions : Reacting 3-chloro-5-(trifluoromethyl)pyridine with acetonitrile derivatives in the presence of nucleophiles (e.g., KCN or NaCN) under reflux conditions in polar aprotic solvents like DMF .

- Purification : Crystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Answer : Key analytical methods include:

- NMR Spectroscopy : H and F NMR to verify substitution patterns (e.g., trifluoromethyl at position 3, acetonitrile at position 5) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 201.15) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in regioselectivity during the synthesis of trifluoromethylpyridine-acetonitrile derivatives?

- Answer : Discrepancies in regioselectivity (e.g., competing nitration at position 2 vs. 5) can be addressed by:

- Directing Groups : Introducing temporary protecting groups (e.g., methoxy or amino) to steer electrophilic substitution .

- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices) .

- Reaction Optimization : Adjusting temperature, solvent polarity, or catalyst (e.g., FeCl) to favor desired pathways .

Q. How do steric and electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Answer : The strong electron-withdrawing nature of the -CF group:

- Reduces Electron Density : Enhances susceptibility to nucleophilic attack at the pyridine ring, enabling Suzuki-Miyaura couplings with aryl boronic acids .

- Steric Hindrance : Limits reactivity at adjacent positions, requiring bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) for Buchwald-Hartwig aminations .

Q. What methodologies are effective for analyzing the metabolic stability of trifluoromethylpyridine-acetonitrile derivatives in drug discovery?

- Answer : Advanced approaches include:

- In Vitro Microsomal Assays : Incubation with liver microsomes (human/rat) and LC-MS/MS to quantify degradation rates .

- Isotope Labeling : C or F labeling to track metabolic pathways and identify stable metabolites .

- CYP450 Inhibition Studies : Fluorescence-based assays to assess interactions with cytochrome P450 enzymes .

Data-Driven Research Challenges

Q. How can researchers reconcile conflicting biological activity data for this compound in agrochemical applications?

- Answer : Contradictory results (e.g., fungicidal vs. inactive) may arise from:

- Structural Analogues : Subtle differences in substituents (e.g., nitro vs. chloro at position 5) alter binding to target enzymes (e.g., succinate dehydrogenase) .

- Formulation Effects : Solubility enhancers (e.g., PEG) or co-formulants may mask intrinsic activity .

- Resistance Mechanisms : Pathogen-specific mutations (e.g., fluopyram-resistant Botrytis cinerea) require genomic validation .

Q. What computational tools are recommended for predicting the environmental fate of this compound derivatives?

- Answer : Use:

- EPI Suite : Estimates biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (BCF) .

- Molecular Dynamics Simulations : Models interactions with soil organic matter or aquatic interfaces to predict persistence .

Methodological Best Practices

Q. How should researchers design experiments to optimize the catalytic cyanation of 3-(trifluoromethyl)pyridine intermediates?

- Answer : Key parameters to test:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.